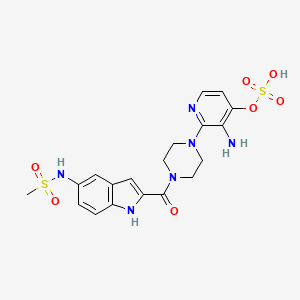![molecular formula C7H6N4O2 B13854586 3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
3-Methyl-6-nitroimidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-nitroimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a methyl group at the 3-position and a nitro group at the 6-position of the imidazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-nitroimidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable nitroalkane under acidic conditions to form the desired imidazopyridine scaffold . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-nitroimidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted imidazopyridines, and various functionalized imidazopyridine compounds .
Scientific Research Applications
3-Methyl-6-nitroimidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitroimidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit specific enzymes or proteins involved in cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Lacks the methyl and nitro groups, resulting in different chemical and biological properties.
6-Chloro-3-nitroimidazo[1,2-b]pyridazine: Similar structure but with a chloro group
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-methyl-6-nitroimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-10-4-9-6-2-5(11(12)13)3-8-7(6)10/h2-4H,1H3 |
InChI Key |
SWYYKOLYMSRNQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



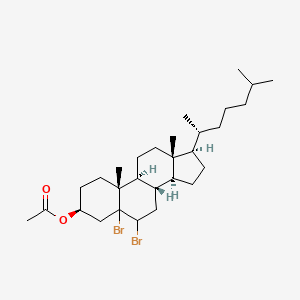
![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)
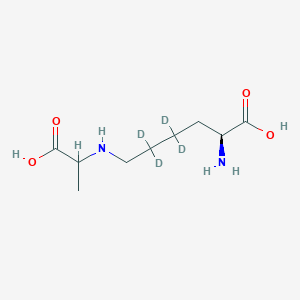
![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)
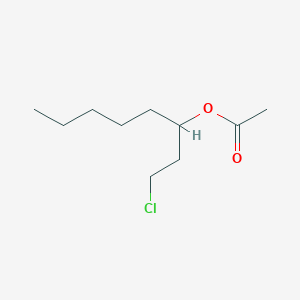


![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)
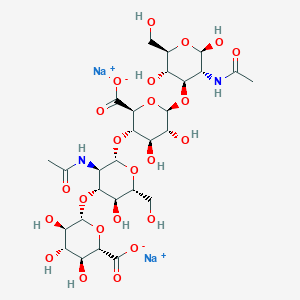


![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
